5,8-Dichloropyrido[2,3-d]pyridazine
Overview
Description
5,8-Dichloropyrido[2,3-d]pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms . It is a derivative of pyridazine, which is known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 5,8-Dichloropyrido[2,3-d]pyridazine, often involves aza-Diels-Alder reactions . These reactions offer good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .
Molecular Structure Analysis
The molecular formula of 5,8-Dichloropyrido[2,3-d]pyridazine is C7H3Cl2N3 . The pyridazine system is in skew boat conformation, the phenyl ring is in pseudo-axial position, and the pyridazinone ring is planar .
Chemical Reactions Analysis
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Physical And Chemical Properties Analysis
5,8-Dichloropyrido[2,3-d]pyridazine is a solid substance . It has a molecular weight of 200.03 . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis, Crystal Structure Characterization, and Applications
Pyridazine derivatives exhibit significant biological properties, including anti-tumor and anti-inflammatory activities. The synthesis and characterization of triazole pyridazine derivatives have been meticulously conducted through techniques like NMR, IR, mass spectral studies, and single crystal X-ray diffraction. DFT calculations and Hirshfeld surface analysis contribute to the understanding of these compounds' molecular properties and intermolecular interactions, indicating their potential in various scientific applications (Sallam et al., 2021).
Applications in Metal-Complex Formation and Accelerated Synthesis
Metal-Coordinating Ability and Microwave-Assisted Synthesis
3,6-Di(pyridin-2-yl)pyridazines are noteworthy due to their ability to form metal complexes, particularly self-assembling into grid-like structures with metals like copper(I) or silver(I). The synthesis of such pyridazine variants can be significantly accelerated through microwave-assisted techniques, offering alternative pathways and efficiencies in the synthesis process (Hoogenboom et al., 2006).
Biological Evaluation and Synthetic Approaches
Evaluation of Pyridazine Derivatives for Biological Applications
Several pyridazine derivatives have been synthesized and evaluated, revealing promising antimicrobial activities. The biological evaluation underlines the pharmaceutical potential of these compounds, highlighting their relevance in addressing health-related challenges and diseases (Sayed et al., 2006).
Analytical and Pharmacological Insights
Insights into Molecular Properties and Pharmacological Activities
The analytical and pharmacological evaluations of pyridazine derivatives offer insights into their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The detailed analysis of molecular properties and in-vivo studies suggest their efficacy in treating inflammation-related conditions, contributing to the broader spectrum of scientific applications of pyridazine derivatives (Husain et al., 2017).
Electropolymerization and Electrochromic Properties
Electrochromic Materials and Applications
5,8-Dichloropyrido[2,3-d]pyridazine derivatives, when coupled with thiophene derivatives, produce novel polymers with significant electrochromic properties. These polymers, characterized by their spectroelectrochemical and electrochemical properties, show potential applications in NIR electrochromic devices, indicating a novel avenue for scientific application in material sciences (Zhao et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,8-dichloropyrido[2,3-d]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-2-1-3-10-5(4)7(9)12-11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGKPMNRSDSBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN=C2Cl)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299537 | |
Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloropyrido[2,3-d]pyridazine | |
CAS RN |
703-33-3 | |
Record name | 5,8-Dichloropyrido[2,3-d]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5,8-Dichloropyrido(2,3-d)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 703-33-3 | |
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Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-dichloropyrido[2,3-d]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
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